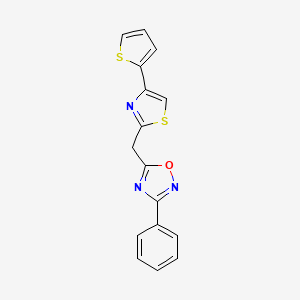

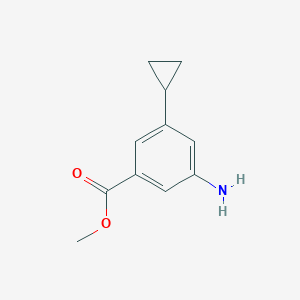

![molecular formula C16H12N2O4S B2517363 3-{[(2-oxo-1,3-benzothiazol-3(2H)-yl)acetyl]amino}benzoic acid CAS No. 812642-07-2](/img/structure/B2517363.png)

3-{[(2-oxo-1,3-benzothiazol-3(2H)-yl)acetyl]amino}benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 3-{[(2-oxo-1,3-benzothiazol-3(2H)-yl)acetyl]amino}benzoic acid is a derivative of benzothiazole, which is a heterocyclic compound consisting of a benzene ring fused to a thiazole ring. Benzothiazole derivatives are known for their diverse biological activities, including antitumor properties . The specific structure of this compound suggests it may have potential biological activity, possibly related to the antitumor activities observed in similar benzothiazole derivatives.

Synthesis Analysis

The synthesis of related benzothiazole derivatives often involves the reaction of aminophenyl benzothiazoles with acylating agents. For instance, the synthesis of 4-[2-(2-acetylaminophenyl)-2-oxo-acetylamino]benzoyl amino acid ester derivatives was achieved using OxymaPure/DIC as a coupling reagent, which showed superiority in terms of purity and yield compared to other methods . Similarly, the synthesis of N-acyl derivatives of arylamines, which are structurally related to the compound , involves N-acetylation and oxidation as the main metabolic transformations . These methods could potentially be adapted for the synthesis of 3-{[(2-oxo-1,3-benzothiazol-3(2H)-yl)acetyl]amino}benzoic acid.

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be extensively studied using spectral methods and X-ray crystallography . Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to predict energies, geometries, vibrational wavenumbers, and NMR properties, which can then be compared with experimental data to validate the structure . For the compound , similar analytical techniques would be essential to confirm its molecular structure.

Chemical Reactions Analysis

Benzothiazole derivatives undergo various chemical reactions, including reactions with alkoxides , formation of Schiff bases , and cycloaddition reactions . The reactivity of the compound could be explored through similar reactions, which may lead to the formation of novel derivatives with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives, such as solubility, melting point, and stability, can be influenced by the nature of the substituents on the benzothiazole ring. For example, the presence of a 3'-Me substituent on the benzothiazole ring can significantly affect the lifetime of the esters derived from these compounds . The physical and chemical properties of 3-{[(2-oxo-1,3-benzothiazol-3(2H)-yl)acetyl]amino}benzoic acid would need to be characterized to understand its behavior in biological systems and its potential as a therapeutic agent.

Aplicaciones Científicas De Investigación

Antitumor Activities

Benzothiazoles, including derivatives closely related to "3-{[(2-oxo-1,3-benzothiazol-3(2H)-yl)acetyl]amino}benzoic acid," exhibit potent and selective antitumor activity. Metabolism plays a crucial role in their mechanism of action, suggesting a novel approach to cancer treatment. N-Acyl derivatives of arylamines, such as those derived from benzothiazoles, show distinct antitumor activities influenced by their metabolic transformations, particularly N-acetylation and oxidation, which can significantly impact their therapeutic efficacy (Chua et al., 1999).

Apoptosis Induction

Benzothiazole derivatives have been found to induce apoptosis in human leukemia cells. The mechanism involves the elevation of reactive oxygen species levels, mitochondrial membrane potential decrease, activation of caspases, and DNA fragmentation. This apoptotic activity is mediated through a mitochondrial/caspase-dependent pathway, highlighting the potential of benzothiazoles in leukemia treatment (Repický et al., 2009).

Antimicrobial and Antiparasitic Properties

Benzothiazole derivatives have demonstrated significant antimicrobial and antiparasitic properties. For example, specific compounds have shown promising activity against parasites like Leishmania infantum and Trichomonas vaginalis, with minimal toxicity towards human cells. These findings suggest a potential for developing new treatments for parasitic infections (Delmas et al., 2002).

Antibacterial Activity

Newly synthesized benzothiazole derivatives have been tested for antibacterial activity against various microorganisms, including both Gram-positive and Gram-negative bacteria. The results indicate good to moderate antibacterial activity, although specific compounds did not exhibit activity against tested fungal species. This suggests a potential for benzothiazole derivatives in developing new antibacterial agents (Chavan & Pai, 2007).

Direcciones Futuras

Propiedades

IUPAC Name |

3-[[2-(2-oxo-1,3-benzothiazol-3-yl)acetyl]amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O4S/c19-14(17-11-5-3-4-10(8-11)15(20)21)9-18-12-6-1-2-7-13(12)23-16(18)22/h1-8H,9H2,(H,17,19)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTRURPPNODGDFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C(=O)S2)CC(=O)NC3=CC=CC(=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{[(2-oxo-1,3-benzothiazol-3(2H)-yl)acetyl]amino}benzoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

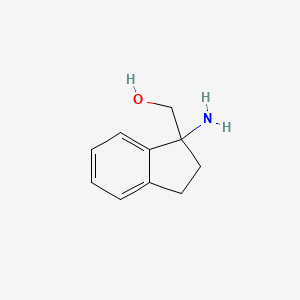

![4-[(4-Methoxyphenyl)sulfonyl]-8-propionyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2517283.png)

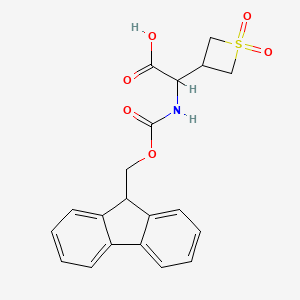

![1-(tert-butyl)-4-(1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2517288.png)

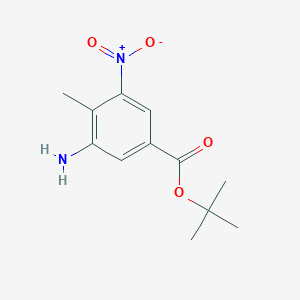

![N-(3-chloro-4-fluorophenyl)-2-((2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2517289.png)

![2,4-dichloro-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide](/img/structure/B2517291.png)

![2-Chloro-1-[2-(2-phenylethyl)morpholin-4-yl]propan-1-one](/img/structure/B2517295.png)

![2,6-dimethyl-4-(2-{[3-(trifluoromethyl)phenyl]sulfanyl}acetyl)phenyl N,N-dimethylcarbamate](/img/structure/B2517303.png)